molecular formula C21H23NO2 B14328408 Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate CAS No. 102449-34-3

Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate

Cat. No.: B14328408
CAS No.: 102449-34-3
M. Wt: 321.4 g/mol
InChI Key: XKINUQUHALMXSV-UHFFFAOYSA-N
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Description

Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group and a diphenylmethylidene substituent on the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diphenylmethane derivatives under specific conditions. One common method includes the condensation of ethyl 4-piperidinecarboxylate with diphenylmethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-piperidinecarboxylate
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • Ethyl isonipecotate

Uniqueness

Ethyl 4-(diphenylmethylidene)piperidine-1-carboxylate is unique due to the presence of the diphenylmethylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

102449-34-3

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 4-benzhydrylidenepiperidine-1-carboxylate

InChI

InChI=1S/C21H23NO2/c1-2-24-21(23)22-15-13-19(14-16-22)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3

InChI Key

XKINUQUHALMXSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

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